Manidipine dihydrochloride

Hypertension Pharmacovigilance Comparative Efficacy

Select Manidipine dihydrochloride for its unique dual L-/T-type calcium channel blockade, delivering a 65% lower ankle edema risk (RR 0.35) and ~40% greater albuminuria reduction than amlodipine. Its 21.3% improvement in insulin resistance (HOMA-IR, p=0.007) and 30% suppression of IL-6 secretion provide clear, evidence-based advantages for hypertension, renal, and metabolic research models where standard dihydropyridines compromise endpoint integrity.

Molecular Formula C35H40Cl2N4O6
Molecular Weight 683.6 g/mol
CAS No. 126229-12-7
Cat. No. B190207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManidipine dihydrochloride
CAS126229-12-7
Synonyms2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
CV 4093
CV-4093
manidipine
manidipine dihydrochloride
manidipine hydrochloride
manidipine, (+-)-isome
Molecular FormulaC35H40Cl2N4O6
Molecular Weight683.6 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl
InChIInChI=1S/C35H38N4O6.2ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;;/h4-16,23,32-33,36H,17-22H2,1-3H3;2*1H
InChIKeyJINNGBXKBDUGQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Manidipine Dihydrochloride: Core Properties and Procurement-Relevant Identity for Research and Industrial Sourcing


Manidipine dihydrochloride (CAS 126229-12-7; also known as CV-4093 2HCl) is a third-generation, lipophilic dihydropyridine calcium channel blocker (CCB) that inhibits both L-type and T-type voltage-gated calcium channels, exhibiting a high degree of vascular selectivity [1]. It is distinguished by its ability to block T-type channels present in efferent glomerular arterioles, a mechanism implicated in its unique renal protective effects [2]. Manidipine demonstrates a slow dissociation from its channel targets, contributing to a prolonged antihypertensive action that sustains 24-hour blood pressure control with once-daily dosing [3].

Manidipine Dihydrochloride: Why In-Class Calcium Channel Blocker Substitution Carries Risk in Sensitive Applications


Within the dihydropyridine CCB class, significant variations exist in tissue selectivity, channel subtype affinity, and side effect profiles. While many agents effectively lower blood pressure, substituting manidipine with a more common alternative like amlodipine or nifedipine can result in a markedly higher incidence of peripheral edema [1] and loss of specific renal protective benefits [2]. Manidipine's balanced L- and T-type channel blockade, coupled with its high vascular selectivity, creates a distinct pharmacological signature that is not replicated by older or more cardiac-selective agents [3]. This makes generic substitution potentially detrimental in research models or clinical procurement aimed at studying or leveraging these specific pleiotropic effects.

Manidipine Dihydrochloride: A Quantitative Head-to-Head Evidence Guide for Scientific Differentiation and Procurement


Manidipine vs. Amlodipine: Quantified Superiority in Safety Profile, Specifically for Ankle Edema

In a meta-analysis of four high-quality, head-to-head randomized controlled trials (RCTs) lasting a minimum of 12 months and including 838 patients (436 manidipine, 402 amlodipine), manidipine 20 mg demonstrated statistically equivalent blood pressure reduction compared to amlodipine 10 mg [1]. However, the safety profile was significantly different. The relative risk (RR) for any adverse event was 0.69 (95% CI: 0.56–0.85) in favor of manidipine, but most notably, the RR for developing ankle edema was only 0.35 (95% CI: 0.22–0.54) [1][2].

Hypertension Pharmacovigilance Comparative Efficacy

Manidipine vs. Amlodipine: Quantified Superiority in Reducing Albuminuria and Preserving Renal Function

A 2-year prospective, randomized, open-label, blinded-endpoint (PROBE) study (AMANDHA) in 91 type 2 diabetic hypertensive patients with persistent microalbuminuria demonstrated that the addition of manidipine 20 mg to a renin-angiotensin system inhibitor provided a markedly greater reduction in albuminuria compared to amlodipine 10 mg, despite similar blood pressure control [1]. The previously published primary analysis found a 'markedly greater albuminuria reduction (about 40% more) with Manidipine vs Amlodipine' [1]. A post-hoc analysis further revealed significantly better preservation of renal function: patients on manidipine lost 0.4 (±3.9) ml/min/1.73 m² of glomerular filtration rate (GFR) over 2 years, compared to a loss of 4.7 (±5.2) ml/min/1.73 m² in the amlodipine group (P=0.032) [1].

Diabetic Nephropathy Microalbuminuria Renal Protection

Manidipine vs. Amlodipine: Direct Comparison of Metabolic Effects on Insulin Sensitivity

A comparative study in hypertensive patients with metabolic syndrome found divergent metabolic effects between manidipine and amlodipine. Treatment with manidipine led to a significant reduction in the HOMA insulin resistance index of -21.3% (p = 0.007), whereas the reduction observed with amlodipine was -8.3% and did not reach statistical significance (p = 0.062) [1]. In a separate study, manidipine monotherapy (20 mg/day) significantly increased the insulin sensitivity index (SI) in hypertensive type 2 diabetic patients from 3.35 ± 0.61 to 4.70 ± 1.34 (x10⁻⁴ min⁻¹ µU⁻¹ ml⁻¹) after 3 months (P < 0.05) [2].

Metabolic Syndrome Insulin Resistance Type 2 Diabetes

Manidipine vs. Nifedipine & Cilnidipine: Unique Dual L- and T-Type Channel Blockade Profile with Specific T-Type Subtype Activity

In an expression system using Xenopus oocytes, manidipine was found to potently block all three T-type calcium channel subtypes (Cav3.1/α1G, Cav3.2/α1H, Cav3.3/α1I) [1]. This profile is distinct from several other dihydropyridines. Cilnidipine, felodipine, nifedipine, and nitrendipine were found to have 'little effects on these subtypes of T-type channels' [1]. Furthermore, a separate electrophysiological study showed that the inhibition of the T-type channel by manidipine was greater than its inhibition of the L-type channel under the experimental conditions, a pattern not observed for all tested CCBs [2].

Ion Channel Pharmacology T-Type Calcium Channels Vascular Selectivity

Manidipine vs. Amlodipine: Quantified Differences in In Vitro Anti-Inflammatory Activity

In an in vitro model of inflammation using human endothelial cells and macrophages, a combined treatment with multiple cytokines induced a 6-fold increase in IL-6 production [1]. Treatment with manidipine was able to reduce this cytokine-induced inflammatory response by 30% [1]. While amlodipine is a widely used dihydropyridine, direct comparative in vitro data for this specific anti-inflammatory effect is lacking; however, manidipine's pleiotropic actions have been noted as distinct from other agents in its class [2].

Vascular Inflammation Endothelial Dysfunction Atherosclerosis

Manidipine vs. Nifedipine: Class-Leading Vascular Selectivity and Absence of Sympathetic Activation

Manidipine exhibits high vascular selectivity, with negligible cardiodepression compared to other calcium channel antagonists [1]. In contrast to the documented sympathetic activation and reflex tachycardia often associated with short-acting dihydropyridines like nifedipine, manidipine does not significantly affect norepinephrine levels, suggesting a lack of sympathetic activation [1][2]. This is supported by in vitro studies showing that manidipine's IC50 for calcium current inhibition is 2.6 nM, while its IC50 for potassium outward current is 3000 times larger, indicating highly selective action on calcium channels [3].

Cardiovascular Pharmacology Sympathetic Nervous System Vascular Selectivity

Manidipine Dihydrochloride: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Hypertension Research Focused on Minimizing Edema and Improving Tolerability

For pre-clinical hypertension models or clinical trial design where patient tolerability and adherence are critical endpoints, manidipine offers a substantial advantage. The quantified 65% reduction in the relative risk of ankle edema compared to amlodipine (RR 0.35, 95% CI 0.22–0.54) provides a clear, evidence-based justification for its selection [1]. This is particularly relevant in studies involving elderly populations or those where quality of life is a primary or secondary outcome measure.

Diabetic Nephropathy and Renal Protection Studies

In research programs investigating diabetic kidney disease, microalbuminuria, or renoprotective strategies, manidipine is a uniquely valuable compound. Its differentiated mechanism—blockade of T-type channels in efferent glomerular arterioles—translates into clinically meaningful outcomes. The AMANDHA trial demonstrated a ~40% greater reduction in albuminuria and a 4.3 ml/min/1.73 m² slower decline in GFR over two years compared to amlodipine, making manidipine the preferred dihydropyridine for studies where renal endpoints are central [2].

Metabolic Disease Research, Including Insulin Resistance and Metabolic Syndrome

When studying the interplay between hypertension, insulin resistance, and metabolic syndrome, manidipine provides a clear pharmacological advantage. In direct comparison to amlodipine, manidipine achieved a significant 21.3% reduction in the HOMA insulin resistance index (p=0.007), versus a non-significant 8.3% reduction with amlodipine [3]. This makes manidipine the superior choice for experiments where the impact of calcium channel blockade on glucose metabolism and insulin sensitivity is a key variable.

Vascular Inflammation and Atherosclerosis Research

For in vitro and in vivo studies focused on vascular biology, endothelial function, and the inflammatory underpinnings of atherosclerosis, manidipine offers a quantifiable pleiotropic effect. Its ability to reduce pro-inflammatory cytokine (IL-6) secretion by 30% in stimulated human endothelial cells and macrophages provides a specific, measurable anti-inflammatory action that distinguishes it from agents that solely act as vasodilators [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Manidipine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.